molecular formula C14H19NO2 B4591304 1-(4-methoxy-3-methylbenzoyl)piperidine

1-(4-methoxy-3-methylbenzoyl)piperidine

Cat. No.: B4591304
M. Wt: 233.31 g/mol
InChI Key: VKGZMRRWPCJRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-3-methylbenzoyl)piperidine is a piperidine derivative featuring a benzoyl group substituted with a methoxy (-OCH₃) group at the para position and a methyl (-CH₃) group at the meta position of the aromatic ring. The piperidine core, a six-membered heterocyclic ring containing one nitrogen atom, confers conformational flexibility and basicity, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

(4-methoxy-3-methylphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-10-12(6-7-13(11)17-2)14(16)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGZMRRWPCJRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy and methyl groups in the query compound enhance electron density on the aromatic ring, promoting π-π interactions and moderate lipophilicity.
  • Substituent Position : The para-methoxy and meta-methyl arrangement creates a steric and electronic profile distinct from ortho- or meta-substituted analogues, influencing receptor-binding pocket compatibility .

Piperidine Derivatives with Varied Functional Groups

Trifluoromethyl-Substituted Analogues

1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride () incorporates a trifluoromethyl (-CF₃) group, which significantly increases lipophilicity and metabolic stability compared to the query compound’s methyl and methoxy groups. The -CF₃ group’s strong electronegativity alters electronic interactions, making it more suitable for targets requiring hydrophobic binding pockets .

Azepane vs. Piperidine Cores

1-(4-Nitrophenyl)azepane () replaces the six-membered piperidine ring with a seven-membered azepane. However, azepanes may exhibit slower metabolic clearance compared to piperidines .

Q & A

Q. What strategies optimize the selectivity of this compound derivatives for neurological targets?

  • Methodology : Functional assays (e.g., calcium flux for GPCR activation) compare selectivity across receptor subtypes. Radioligand binding assays (e.g., 3H^3H-naloxone for opioid receptors) quantify affinity ratios. In vivo behavioral models (e.g., tail-flick test for analgesia) correlate target engagement with therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxy-3-methylbenzoyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(4-methoxy-3-methylbenzoyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.